6-MB-Campsodiumsalt
Description
Introduction to Cyclic AMP Analogs in Signal Transduction Research
Role of Cyclic Adenosine Monophosphate as a Ubiquitous Second Messenger in Cellular Physiology
Cyclic adenosine monophosphate (cAMP) serves as a universal second messenger, translating extracellular signals from hormones like glucagon and adrenaline into intracellular responses through activation of effector proteins such as PKA. The synthesis of cAMP by adenylate cyclase occurs at the plasma membrane, with its degradation tightly regulated by phosphodiesterases to maintain spatial and temporal signaling fidelity. In cardiac myocytes, cAMP nanodomains near β-adrenergic receptors ensure targeted activation of contractility and calcium-handling proteins while avoiding indiscriminate cellular responses. This compartmentalization, mediated by A-kinase anchoring proteins (AKAPs), allows a single molecule to orchestrate diverse processes ranging from metabolic regulation to gene transcription.
Rationale for Development of Site-Selective Cyclic Adenosine Monophosphate Analogs
Natural cAMP's rapid degradation and inability to discriminate between binding sites on PKA regulatory subunits (RI and RII) limited early signal transduction studies. Site-selective analogs like 6-MB-cAMP were engineered with modifications at the N6 position of the adenine ring to enhance membrane permeability and binding specificity. Unlike early analogs such as 8-bromo-cAMP, which non-specifically activated both PKA and exchange proteins activated by cAMP (Epac), 6-MB-cAMP's butyryl group confers preferential binding to PKA's type I regulatory subunits while resisting phosphodiesterase cleavage. This specificity enables researchers to isolate PKA-mediated effects in systems where Epac or other cAMP effectors coexist, as demonstrated in studies of thyroid hormone synthesis and ovarian corpus luteum function.
Table 1: Key Chemical Properties of 6-MB-cAMP Sodium Salt
| Property | Value |
|---|---|
| Empirical Formula | C₁₄H₁₈N₅O₇P·Na |
| Molecular Weight | 422.29 g/mol |
| UV Absorption (λₘₐₓ) | 273 nm (ε = 19,000 at pH 7) |
| Solubility | Slight in DMSO, Water |
| Stability | Hygroscopic; store at -20°C |
Data compiled from product specifications and technical bulletins
Historical Context of 6-MB-cAMP in Protein Kinase A Research
The 1987 discovery by Katsaros et al. that N6-modified cAMP analogs inhibit cancer cell growth marked a paradigm shift in cAMP analog development. 6-MB-cAMP emerged as a superior tool compared to earlier analogs due to its combination of membrane permeability (via butyryl esterification) and site selectivity. Studies in pseudopregnant rabbit corpus luteum demonstrated its ability to stimulate progesterone production without cross-activating Epac pathways, confirming its PKA-specific action. In thyroid research, 6-MB-cAMP enabled dissection of TSH receptor signaling by bypassing membrane-bound adenylate cyclase, directly modulating nuclear CREB phosphorylation events. Contemporary applications leverage its stability to map cAMP microdomains in cardiomyocytes, where localized PKA activation regulates L-type calcium channels without provoking arrhythmogenic global cAMP surges.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H17N5NaO7P |
|---|---|
Molecular Weight |
421.28 g/mol |
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI Key |
GEIVLDFSTXXVRY-HOLUKZPASA-M |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of 6-MB-cAMP sodium salt involves chemical synthesis steps starting from adenosine derivatives, followed by selective acylation, cyclization to form the cyclic phosphate, and finally conversion to the sodium salt form. The process requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Route
The general synthetic pathway includes:
- Starting Material: Adenosine or adenosine 3′,5′-cyclic monophosphate (cAMP).
- Selective N6-Monobutyrylation: Introduction of the butyryl group at the N6 position of adenine. This is typically achieved by reacting cAMP with butyric anhydride or butyryl chloride under controlled conditions to avoid over-acylation.
- Formation of Sodium Salt: Neutralization of the acidic phosphate group with sodium hydroxide or sodium carbonate to yield the sodium salt form.
- Purification: The product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Detailed Reaction Conditions
- Solvent: Typically aqueous or mixed aqueous-organic solvents such as water, methanol, or dimethyl sulfoxide (DMSO) are used.
- Temperature: Reactions are conducted at low to moderate temperatures (0–25°C) to prevent degradation.
- pH Control: The reaction pH is carefully maintained to favor selective acylation and prevent hydrolysis.
- Stoichiometry: Precise molar ratios of reagents ensure mono-substitution at the N6 position.
Example Protocol (Inferred from Analogous cAMP Derivative Syntheses)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve cAMP in aqueous buffer (pH ~7.0) | Starting material in solution |
| 2 | Add butyric anhydride dropwise at 0–5°C | Selective N6-monobutyrylation |
| 3 | Stir for 1–2 hours, monitor reaction by TLC | Formation of 6-MB-cAMP |
| 4 | Neutralize with NaOH to pH 7–8 | Formation of sodium salt |
| 5 | Purify by recrystallization or HPLC | Obtain pure 6-MB-cAMP sodium salt |
Quality and Stability Considerations
- The sodium salt form enhances aqueous solubility and stability.
- Purity is generally >95%, verified by NMR and HPLC.
- The compound is sensitive to hydrolysis; thus, storage under refrigerated, dry conditions is recommended.
- Stock solutions are prepared fresh or stored at -20°C to maintain activity.
Analytical Characterization
Spectroscopic Techniques
- NMR Spectroscopy: Confirms the presence of the butyryl group at the N6 position and the cyclic phosphate ring.
- Mass Spectrometry: Confirms molecular weight and sodium adduct formation.
- UV-Vis Spectroscopy: Adenosine chromophore absorbs around 260 nm, useful for concentration determination.
Chromatographic Purity
- HPLC methods are employed to assess purity and separate isomers or degradation products.
- Retention times are compared with standards to confirm identity.
Biological Activity Assays
- Activation of PKA is measured by kinase activity assays.
- Functional assays in cell or tissue models confirm biological efficacy.
Summary Table of Preparation and Properties
| Parameter | Details |
|---|---|
| Starting Material | Adenosine 3′,5′-cyclic monophosphate (cAMP) |
| Key Reagent | Butyric anhydride or butyryl chloride |
| Reaction Medium | Aqueous buffer or aqueous-organic solvent |
| Temperature Range | 0–25°C |
| pH Control | Neutral to slightly basic (pH 7–8) |
| Product Form | Sodium salt of N6-monobutyryladenosine 3′,5′-cyclic monophosphate |
| Purification Techniques | Recrystallization, HPLC |
| Purity | >95% |
| Storage | Refrigerated, dry, protected from moisture |
| Analytical Methods | NMR, MS, HPLC, UV-Vis |
| Biological Activity | Selective PKA activator |
Chemical Reactions Analysis
6-MB-Campsodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the butyrate group, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-MB-Campsodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of protein kinase A and its downstream effects.
Biology: Employed in cell signaling studies to investigate the role of cAMP and PKA in various cellular processes.
Medicine: Utilized in research on diseases where cAMP signaling is implicated, such as certain cancers and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and other products that target cAMP signaling pathways.
Mechanism of Action
6-MB-Campsodiumsalt exerts its effects by selectively activating protein kinase A (PKA). The compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway, which regulates processes such as gene expression, metabolism, and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Modifications
The pharmacological profile of cAMP analogs is heavily influenced by substituent positions and modifications. Key structural comparisons include:
PKA Activation Efficiency and Selectivity
- This compound: Selectively activates PKA I isoforms due to its N6-monobutyryl group, making it ideal for studies requiring isoform-specific signaling .
- 8-Bromo-cAMP : Activates both PKA I and II with high efficiency but lacks isoform specificity. Its 8-bromo substitution confers resistance to phosphodiesterases, prolonging cAMP signaling .
- dbcAMP: The dual N6 and 2'-O butyryl groups enhance membrane permeability and stability but reduce selectivity, leading to non-specific PKA activation .
- 8-CPT-6-Phe-cAMP : Combines 8-chlorophenylthio and N6-phenyl groups to preferentially activate PKA II isoforms , useful in studies of compartmentalized cAMP signaling .
Cell Permeability and Metabolic Stability
- This compound : Moderate cell permeability due to a single butyryl group; stable in serum-containing media compared to unmodified cAMP .
- dbcAMP : Superior permeability and stability due to dual butyryl modifications but is rapidly metabolized in hepatic systems .
- 8-AHA-cAMP: Features a 6-aminohexylamino group, improving solubility but reducing membrane penetration .
Biological Activity
6-MB-Campsodiumsalt, also known as 6-MB-cAMP, is a membrane-permeant cyclic AMP (cAMP) analog that selectively activates protein kinase A (PKA) without affecting the exchange protein directly activated by cAMP (Epac). This compound has garnered attention in various biological studies due to its unique properties and potential therapeutic applications.
6-MB-cAMP acts as a potent activator of PKA, which plays a crucial role in various cellular processes including metabolism, gene expression, and cell proliferation. Unlike other cAMP analogs, 6-MB-cAMP does not activate Epac, making it a valuable tool for dissecting the specific roles of PKA in cellular signaling pathways .
Key Features
- Membrane Permeability : Facilitates easy entry into cells.
- Selectivity : Activates PKA without engaging Epac pathways.
- Biological Relevance : Used in studies to understand cAMP-mediated signaling in various biological contexts.
Biological Activity and Research Findings
Research has demonstrated that 6-MB-cAMP influences several biological activities across different cell types. Below are some notable findings:
-
Cytokine Production in Macrophages :
- In studies involving Candida albicans-infected macrophages, activation of cPLA2α and subsequent production of prostaglandins were shown to increase cAMP levels, which in turn regulated gene expression related to host defense .
- The use of 6-MB-cAMP enhanced the expression of immediate early genes such as Il10 and Ptgs2, suggesting its role in modulating inflammatory responses .
- Smooth Muscle Relaxation :
- Neuronal Signaling :
Table 1: Summary of Biological Activities of this compound
Case Study 1: Role in Inflammatory Response
A study investigated the effects of 6-MB-cAMP on macrophages infected with Candida albicans. The findings highlighted that treatment with this compound significantly increased the production of anti-inflammatory cytokines while suppressing pro-inflammatory markers. This suggests its therapeutic potential in managing inflammatory diseases.
Case Study 2: Application in Urological Disorders
In another study focusing on bladder function, researchers applied 6-MB-cAMP to detrusor muscle cells. The results showed that it effectively relaxed the muscle, providing insights into potential treatments for conditions like overactive bladder syndrome.
Q & A
Q. What established protocols are recommended for synthesizing 6-MB-Campsodiumsalt, and how can purity be validated?
- Methodological Answer : Synthesis should follow reproducible protocols with stepwise documentation, including reagent stoichiometry, reaction temperature, and solvent selection. Purity validation requires orthogonal techniques:
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities .
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect residual solvents .
- Mass Spectrometry (MS) for molecular weight verification. Ensure all data align with established reference spectra for the compound.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer : Prioritize a combination of:
- UV-Vis Spectroscopy to assess absorption properties relevant to its reactivity .
- Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification .
- X-ray Crystallography (if crystals are obtainable) for definitive structural elucidation .
Cross-reference data with published benchmarks to minimize interpretation errors.
Q. How should researchers design experiments to assess this compound’s solubility and stability in aqueous solutions?
- Methodological Answer :
- Conduct pH-dependent solubility studies using buffered solutions across a physiologically relevant range (e.g., pH 2–8) .
- Monitor stability via accelerated degradation studies under controlled temperature and light exposure, with periodic sampling for HPLC analysis .
- Include control groups with inert atmospheres (e.g., nitrogen) to isolate oxidative degradation pathways .
Advanced Research Questions
Q. How can contradictory findings in this compound’s stability profiles under varying pH conditions be systematically resolved?
- Methodological Answer :
- Perform meta-analysis of existing studies to identify methodological inconsistencies (e.g., buffer composition, ionic strength) .
- Replicate experiments under standardized conditions, using Design of Experiments (DoE) to isolate confounding variables like temperature or light exposure .
- Apply multivariate statistical models (e.g., PCA) to distinguish artifact-driven vs. compound-specific instability .
Q. What strategies optimize the synthetic yield of this compound while minimizing by-product formation?
- Methodological Answer :
- Use response surface methodology (RSM) to model interactions between reaction parameters (e.g., catalyst concentration, reaction time) .
- Implement in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate phases and adjust conditions dynamically .
- Compare green chemistry approaches (e.g., solvent-free synthesis) to reduce purification complexity .
Q. How can computational modeling predict this compound’s interaction with biological targets, and what validation is required?
- Methodological Answer :
- Employ molecular docking simulations (e.g., AutoDock Vina) to screen potential binding affinities, using crystal structures of target proteins .
- Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics .
- Cross-validate computational results against in vitro assays (e.g., enzyme inhibition studies) to ensure biological relevance .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) to calculate confidence intervals .
- Address outliers using Grubbs’ test or Dixon’s Q-test , documenting exclusion criteria transparently .
- Use meta-regression in systematic reviews to account for inter-study variability in reported bioactivities .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?
- Methodological Answer :
- Document Critical Process Parameters (CPPs) (e.g., mixing speed, cooling rates) in batch records .
- Perform equipment qualification (e.g., calibration of reactors, probes) to minimize scale-up deviations .
- Include reference standards in each batch for cross-comparison via HPLC or NMR .
Ethical and Reporting Standards
Q. What ethical considerations arise when publishing conflicting data on this compound’s toxicity profiles?
- Methodological Answer :
- Disclose all experimental conditions (e.g., cell lines, exposure durations) to contextualize discrepancies .
- Adhere to FAIR data principles by depositing raw data in public repositories (e.g., Zenodo) with metadata for reanalysis .
- Discuss limitations in Discussion sections , avoiding overgeneralization of findings .
Q. How should researchers structure manuscripts to comply with journal requirements for this compound studies?
- Methodological Answer :
- Follow IMRAD format : Detailed Methods with equipment models and software versions; Results with annotated spectra/chromatograms; Discussion contextualizing findings within existing literature .
- Use supplementary materials for extensive datasets (e.g., kinetic plots, synthetic pathways) to avoid overcrowding the main text .
- Cite primary literature for compound identification and avoid non-peer-reviewed sources .
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
